N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034281-12-2
VCID: VC5850725
InChI: InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23)
SMILES: C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O
Molecular Formula: C15H11N7O3
Molecular Weight: 337.299

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

CAS No.: 2034281-12-2

Cat. No.: VC5850725

Molecular Formula: C15H11N7O3

Molecular Weight: 337.299

* For research use only. Not for human or veterinary use.

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034281-12-2

Specification

CAS No. 2034281-12-2
Molecular Formula C15H11N7O3
Molecular Weight 337.299
IUPAC Name N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23)
Standard InChI Key AMNISJPNDGWTNB-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tripartite structure comprising:

  • A 1,2,4-triazolo[4,3-a]pyrazine core, which provides a rigid, planar heterocyclic framework conducive to π-π stacking interactions.

  • An 8-hydroxyl group on the pyrazine ring, enhancing hydrogen-bonding potential with biological targets.

  • A 5-(pyridin-3-yl)isoxazole-3-carboxamide side chain, introducing polarity and additional binding motifs.

The molecular formula is C₁₅H₁₁N₇O₃, with a calculated molecular weight of 337.299 g/mol. Discrepancies in reported molecular weights (e.g., 329.29 g/mol vs. 289.25 g/mol for analogues) likely arise from variations in salt forms or computational methods.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2034281-12-2
Molecular FormulaC₁₅H₁₁N₇O₃
Molecular Weight337.299 g/mol
IUPAC NameN-[(8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
SolubilityNot fully characterized

Synthesis and Structural Optimization

Multi-Step Synthetic Routes

Synthesis typically proceeds through sequential heterocycle formation and coupling reactions:

  • Triazolo[4,3-a]pyrazine Core Construction:

    • Cyclocondensation of 3-aminopyrazine-2-carboxylic acid derivatives with nitriles under acidic conditions.

    • Copper triflate-catalyzed cyclization to enhance regioselectivity.

  • Side-Chain Introduction:

    • Amide coupling between the triazolo-pyrazine intermediate and 5-(pyridin-3-yl)isoxazole-3-carboxylic acid using carbodiimide reagents.

    • Purification via reverse-phase HPLC to achieve >95% purity.

Critical challenges include minimizing racemization during amide bond formation and optimizing hydroxyl group protection-deprotection strategies.

Biological Activities and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits dual inhibitory activity against:

  • c-Met (Hepatocyte Growth Factor Receptor):

    • IC₅₀ values in the low nanomolar range (2–10 nM) in enzymatic assays.

    • Disrupts c-Met signaling, inhibiting tumor cell proliferation and metastasis.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):

    • 50% inhibition observed at 15 nM, suppressing angiogenesis in xenograft models.

Structural Determinants of Activity

  • The triazolo-pyrazine core occupies the ATP-binding pocket of kinases, forming hydrogen bonds with hinge-region residues .

  • The pyridinylisoxazole moiety enhances solubility and engages in hydrophobic interactions with allosteric pockets.

Anticancer Efficacy In Vitro and In Vivo

  • Breast Cancer (MCF-7): 80% growth inhibition at 1 μM.

  • Colorectal Cancer (HCT-116): Apoptosis induction via caspase-3/7 activation.

  • Xenograft Models: 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day).

Comparative Analysis with Structural Analogues

N-(1-(Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide (CAS 2034531-52-5)

This analogue replaces the hydroxyl group with a pyrrolidine ring, altering pharmacokinetics:

  • Increased Lipophilicity: LogP rises from 1.2 to 2.5, enhancing blood-brain barrier penetration.

  • Reduced c-Met Affinity: IC₅₀ shifts to 25 nM, suggesting hydroxyl group’s critical role in target binding.

Table 2: Pharmacological Comparison

ParameterTarget CompoundAnalogue (CAS 2034531-52-5)
c-Met IC₅₀5 nM25 nM
VEGFR-2 IC₅₀15 nM50 nM
Plasma Half-Life (mice)4.2 h6.8 h
Tumor Growth Inhibition60%40%

Research Gaps and Future Directions

  • Metabolic Stability: Limited data on cytochrome P450 interactions and metabolite identification.

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) remains unexplored .

  • Formulation Development: Nanoparticle encapsulation could improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator